![molecular formula C4H3BrO3 B1624834 2(5H)-Furanone, 4-bromo-5-hydroxy- CAS No. 68085-53-0](/img/structure/B1624834.png)
2(5H)-Furanone, 4-bromo-5-hydroxy-
Overview
Description
“2(5H)-Furanone, 4-bromo-5-hydroxy-” is a chemical compound that belongs to the class of organic compounds known as furanones . Furanones are characterized by a furan ring bearing a ketone group. The specific compound “2(5H)-Furanone, 4-bromo-5-hydroxy-” has a bromine atom and a hydroxy group attached to the furanone ring .
Synthesis Analysis
The synthesis of “2(5H)-Furanone, 4-bromo-5-hydroxy-” involves the treatment of monoalkylsubstituted allenic esters with NBS and water in the darkness. This yields β-bromo-γ,β-butenolides, which are easily transformed into 5-alkyl-4-bromo-5-hydroxy-2(5H)-furanones .Molecular Structure Analysis
The molecular structure of “2(5H)-Furanone, 4-bromo-5-hydroxy-” consists of a furanone ring with a bromine atom and a hydroxy group attached to it . The exact positions of these substituents on the furanone ring can be determined through spectroscopic methods .Mechanism of Action
Future Directions
The future directions for research on “2(5H)-Furanone, 4-bromo-5-hydroxy-” could involve further studies on its synthesis, chemical reactions, and potential applications. There is also a need for more comprehensive studies on its physical and chemical properties, safety and hazards, and mechanism of action .
properties
IUPAC Name |
3-bromo-2-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVTWKCQQJKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(OC1=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475183 | |
Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68085-53-0 | |
Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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